molecular formula C8H16O2 B008406 Isobutyl butyrate CAS No. 539-90-2

Isobutyl butyrate

Cat. No. B008406
CAS RN: 539-90-2
M. Wt: 144.21 g/mol
InChI Key: RGFNRWTWDWVHDD-UHFFFAOYSA-N
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Description

Isobutyl butyrate is a butyrate ester resulting from the formal condensation of butanoic acid with isobutanol . It is used as a food flavor ingredient for apple, banana, peach, and pineapple flavors in ice cream and confectionery . It is one of the volatile flavor compounds produced in ripening bananas .


Synthesis Analysis

Isobutyl butyrate can be synthesized by using a synthetic Escherichia coli coculture with the compartmentalized sugar utilization and ester biosynthesis pathways . The process involves the compartmentalization of sugar catabolism which enables simultaneous co-utilization of glucose and xylose by a coculture of the two E. coli specialists .


Molecular Structure Analysis

The chemical formula of Isobutyl butyrate is C8H16O2 . Its linear formula is (CH3)2CHCO2CH2CH (CH3)2 .


Chemical Reactions Analysis

Isobutyl butyrate reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Isobutyl butyrate is a colorless liquid with a pleasant fruity odor . It is insoluble in water and floats on water, but soluble in alcohol and ethers . Its molecular weight is 144.21 g/mol .

Scientific Research Applications

Obesity and Metabolic Diseases

Isobutyl butyrate, as a derivative of butyric acid, has been studied for its potential role in combating obesity and related metabolic diseases. Research suggests that butyrate can influence energy metabolism, intestinal homeostasis, and immune response regulation. It may help in alleviating obesity and its comorbidities by affecting the gut microbiota and its production of short-chain fatty acids .

Microbial Ester Biosynthesis

In the field of biotechnology, isobutyl butyrate is produced through microbial ester biosynthesis. This process is considered an eco-friendly alternative to chemical synthesis, which can have adverse environmental impacts. Microorganisms like Clostridium strains can be used to synthesize isobutyl butyrate, which has applications in the food, beverage, and cosmetic industries .

Solvent for Coatings and Lacquers

Isobutyl butyrate serves as a solvent, particularly for nitrocellulose lacquers and thinners. It’s also used in coatings for plastic substrates and high-solids coatings. The majority of its end uses are in various coatings, including automotive, industrial, wood furniture, and graphic arts .

Food and Beverage Industry

The compound is added to various food and beverages to enhance their taste due to its unique fruity odor. It’s also used in the fragrance cosmetic industry to achieve specific fruity or floral scents .

Potential Aviation Fuel Constituent

Isobutyl butyrate’s properties make it a potential constituent in aviation fuel. Its octane rating is higher than the minimum standard required for gasoline, and it shows excellent compatibility with, and similar properties to, jet fuel and diesel components .

Pharmaceutical Applications

While the specific applications of isobutyl butyrate in pharmaceuticals are not detailed in the search results, butyrate compounds, in general, have been recognized for their therapeutic potential. They are known to have beneficial effects on gut health and may play a role in treating diseases related to gut microbiota imbalances .

Mechanism of Action

Target of Action

Isobutyl butyrate, also known as 2-methylpropyl 2-methylpropanoate, is a medium-chain ester Instead, it is used primarily as a solvent, especially for nitrocellulose lacquers and thinners, as well as coatings for plastic substrates .

Mode of Action

As a solvent, isobutyl butyrate’s mode of action is primarily physical rather than biochemical. It helps dissolve other substances, particularly in industrial applications. In the context of coatings, it can help evenly distribute other components and facilitate their application to various surfaces .

Biochemical Pathways

Isobutyl butyrate can be produced via a de novo biosynthetic pathway derived from the converging sugar-utilizing pathway submodules to generate pyruvate. Then, the isobutanol and butyryl-CoA pathway submodules diverge from pyruvate to make the precursors isobutanol and butyryl-CoA. Finally, the ester biosynthesis submodule converges to synthesize isobutyl butyrate by the alcohol acyltransferase (AAT)-dependent condensation of isobutanol and butyryl-CoA .

Pharmacokinetics

Its volatility and lipophilicity suggest that it could be readily absorbed through the lungs and skin, as well as the gastrointestinal tract if ingested .

Result of Action

Isobutyl butyrate is primarily used for its physical properties rather than its biological effects. As a solvent, it can help dissolve and distribute other substances. In the context of coatings, it can provide a smooth, even application of the product . It is also used as a flavoring agent due to its fruity scent .

Action Environment

The action of isobutyl butyrate can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and the presence of other solvents. Its volatility increases with temperature, which can influence its rate of evaporation and its effectiveness in certain applications . Its stability and efficacy can also be affected by pH, light, and the presence of oxygen .

Safety and Hazards

Exposure to Isobutyl butyrate can cause irritation of eyes, nose, and throat . It is moderately toxic by inhalation . It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Future Directions

There is a trend of developing cognate microbial consortium for Isobutyl butyrate production . The compartmentalization of sugar catabolism enabled simultaneous co-utilization of glucose and xylose by a coculture of the two E. coli specialists, improving the stability of the coculture population . This approach has the potential to selectively produce Isobutyl butyrate, reduce the biosynthesis of unwanted ester byproducts, and improve the production titer as compared to the monoculture .

properties

IUPAC Name

2-methylpropyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFNRWTWDWVHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047557
Record name Isobutyl butyrate
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid with a sweet, fruity, apple-like, pineapple-like odour
Record name Isobutyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

156.90 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl butanoate
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Solubility

soluble in most fixed oils; slightly soluble in water; insoluble in glycerol, 1 ml in 8 ml 60% alcohol (in ethanol)
Record name Isobutyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.858-0.863
Record name Isobutyl butyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Isobutyl butyrate

CAS RN

539-90-2
Record name Isobutyl butyrate
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Record name Isobutyl n-butyrate
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Record name Isobutyl butyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406938
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Record name Butanoic acid, 2-methylpropyl ester
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Record name Isobutyl butyrate
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Record name Isobutyl butyrate
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Record name ISOBUTYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methylpropyl butanoate
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URL http://www.hmdb.ca/metabolites/HMDB0034161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common methods for synthesizing isobutyl butyrate?

A1: Isobutyl butyrate is primarily synthesized through the esterification of butyric acid with isobutyl alcohol. This reaction can be catalyzed by various catalysts, with research focusing on both traditional and greener alternatives. Several studies highlight the effectiveness of different catalysts:

  • Tungstosilicic acid: [] This catalyst demonstrated high efficiency, yielding up to 99.1% isobutyl butyrate under optimized conditions (120-137 °C, 1h reaction time).
  • Solid superacids: Researchers explored solid superacids like TiO2/SO42- [], ZrO2—SO42- [], and SO42-/TiO2-Fe2O3 [], achieving yields exceeding 88%, 98%, and 98.5% respectively. These catalysts offer advantages like ease of separation and reusability.
  • Metal sulfates: Cerium sulfate [] and gallium sulfate [] were also found to be effective catalysts, promoting high yields (86.1% and 86.5% respectively) and exhibiting good reusability.

Q2: How does the choice of catalyst impact the synthesis of isobutyl butyrate?

A2: Different catalysts influence the reaction rate, yield, and selectivity of isobutyl butyrate synthesis.

  • Activity: Solid superacids generally exhibit higher catalytic activity compared to traditional mineral acids due to their stronger acidity. [, , ]
  • Selectivity: The choice of catalyst can impact the formation of byproducts. Solid superacids tend to offer higher selectivity towards isobutyl butyrate, minimizing unwanted side reactions. [, , ]
  • Reusability: Solid acid catalysts can be easily separated from the reaction mixture and reused, offering economic and environmental advantages. [, , , ]

Q3: Can isobutyl butyrate be produced using sustainable methods?

A3: Yes, research explores the biosynthesis of isobutyl butyrate using engineered Escherichia coli cocultures. [] This method utilizes mixed sugars (glucose and xylose) as a feedstock and compartmentalizes the metabolic pathways for efficient production, achieving a titer of 392 mg/L, significantly higher than monoculture systems.

Q4: Beyond its aroma, what are the applications of isobutyl butyrate?

A4: Isobutyl butyrate's applications extend beyond its use as a flavor and fragrance agent. It is also being explored as a potential biofuel due to its favorable combustion properties. []

Q5: How is isobutyl butyrate characterized and quantified?

A5: Several analytical techniques are employed for the characterization and quantification of isobutyl butyrate:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify isobutyl butyrate in complex mixtures, particularly in food and fragrance analysis. [, , , , ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps confirm the identity of isobutyl butyrate by analyzing its functional groups. []
  • Solid Phase Microextraction (SPME): This technique is often coupled with GC-MS to extract and preconcentrate volatile compounds like isobutyl butyrate from various matrices. [, , ]

Q6: What are the key considerations for quality control during isobutyl butyrate production?

A6: Ensuring the quality and consistency of isobutyl butyrate during production is crucial, especially for applications in food and fragrance industries. Key considerations include:

  • Purity: Monitoring the presence of impurities and byproducts formed during synthesis is essential. Techniques like GC-MS are routinely used to assess purity levels. [, , , , ]
  • Aroma Profile: The characteristic fruity odor of isobutyl butyrate is a critical quality attribute. Sensory analysis by trained panelists can be employed to evaluate aroma profile and intensity. []

Q7: What are the known safety concerns related to isobutyl butyrate?

A8: While isobutyl butyrate is generally recognized as safe for its intended uses in food and fragrances, a dedicated safety assessment by the Research Institute for Fragrance Materials (RIFM) provides more detailed information. []

Q8: What are the potential areas for future research on isobutyl butyrate?

A8: Future research on isobutyl butyrate could focus on:

  • Optimizing Biosynthesis: Further research can optimize the engineered E. coli coculture system for enhanced isobutyl butyrate production, exploring genetic modifications and fermentation conditions to maximize titer and yield. []

Q9: How can research on isobutyl butyrate benefit from cross-disciplinary collaborations?

A9: Cross-disciplinary collaborations can significantly advance isobutyl butyrate research:

  • Synthetic Biology and Metabolic Engineering: Collaboration between synthetic biologists and metabolic engineers can lead to the development of more efficient microbial strains for biosynthesis. []

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